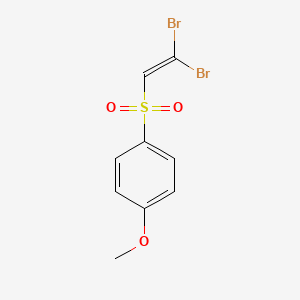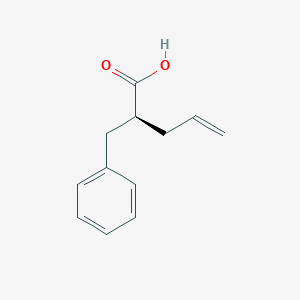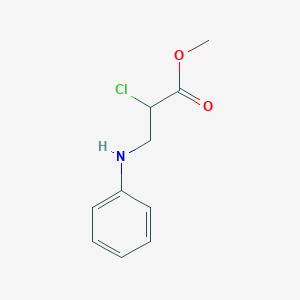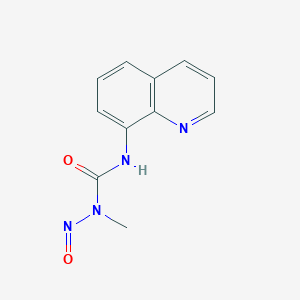
Benzene, 1-chloro-4-(dodecyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-chloro-4-(dodecyloxy)- is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a chlorine atom at the first position and a dodecyloxy group (a twelve-carbon alkyl chain attached to an oxygen atom) at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction where benzene reacts with chlorine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form chlorobenzene . The chlorobenzene is then reacted with dodecanol in the presence of a base to introduce the dodecyloxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process typically involves strict control of temperature, pressure, and the use of high-purity reagents to ensure consistent quality.
Types of Reactions:
Substitution Reactions: Benzene, 1-chloro-4-(dodecyloxy)- can undergo nucleophilic aromatic substitution reactions where the chlorine atom is replaced by a nucleophile.
Oxidation Reactions: The dodecyloxy group can be oxidized under strong oxidative conditions to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions where the chlorine atom is replaced by hydrogen, forming the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a polar solvent at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Major Products:
Substitution: Formation of phenols or ethers depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-chloro-4-(dodecyloxy)- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzene, 1-chloro-4-(dodecyloxy)- involves its interaction with various molecular targets. The chlorine atom and the dodecyloxy group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable aromatic system that can undergo substitution reactions, while the dodecyloxy group can participate in hydrogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Chlorobenzene: Benzene ring with a chlorine atom.
Phenol: Benzene ring with a hydroxyl group.
Anisole: Benzene ring with a methoxy group.
Toluene: Benzene ring with a methyl group.
Uniqueness: Benzene, 1-chloro-4-(dodecyloxy)- is unique due to the presence of both a chlorine atom and a long alkyl chain attached to the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological molecules, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
95248-99-0 |
|---|---|
Molekularformel |
C18H29ClO |
Molekulargewicht |
296.9 g/mol |
IUPAC-Name |
1-chloro-4-dodecoxybenzene |
InChI |
InChI=1S/C18H29ClO/c1-2-3-4-5-6-7-8-9-10-11-16-20-18-14-12-17(19)13-15-18/h12-15H,2-11,16H2,1H3 |
InChI-Schlüssel |
GTIYWLZJQXTEGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione](/img/structure/B14358415.png)
![2-[(Benzyloxy)methoxy]hexanal](/img/structure/B14358424.png)
![2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine](/img/structure/B14358429.png)
![4-[Bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline](/img/structure/B14358451.png)
![N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14358458.png)

![8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal](/img/structure/B14358472.png)







